cyclohexyl 2-[(2,2,6,6-tetramethyl-4-piperidyl)amino]acetate
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Overview
Description
Cyclohexyl 2-[(2,2,6,6-tetramethyl-4-piperidyl)amino]acetate is an organic compound that features a cyclohexyl group attached to a piperidyl amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-[(2,2,6,6-tetramethyl-4-piperidyl)amino]acetate typically involves the reaction of cyclohexylamine with 2,2,6,6-tetramethyl-4-piperidone to form an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-[(2,2,6,6-tetramethyl-4-piperidyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Cyclohexyl 2-[(2,2,6,6-tetramethyl-4-piperidyl)amino]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized as an additive in the production of plastics and coatings to enhance stability and durability
Mechanism of Action
The mechanism of action of cyclohexyl 2-[(2,2,6,6-tetramethyl-4-piperidyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: Known for its use as a stabilizer in polymers.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Used as a radical scavenger and in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: Utilized in the synthesis of various organic compounds
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
cyclohexyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-16(2)10-13(11-17(3,4)19-16)18-12-15(20)21-14-8-6-5-7-9-14/h13-14,18-19H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCKHUMKXBMOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC(=O)OC2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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